4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that combines the structural features of indole, thieno, and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions vary but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties
Mechanism of Action
The mechanism of action of 4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives have shown similar biological activities.
Thieno[2,3-d]pyrimidine Derivatives: These compounds are known for their antimicrobial and anticancer properties.
Properties
IUPAC Name |
4-(1H-indol-3-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S2/c1-9-10(2)20-15-14(9)16(19-8-18-15)21-13-7-17-12-6-4-3-5-11(12)13/h3-8,17H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTUNJHUGJWGCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SC3=CNC4=CC=CC=C43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.